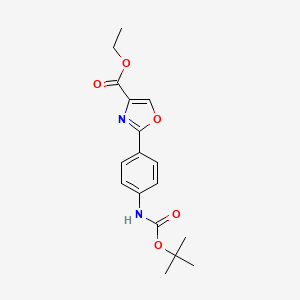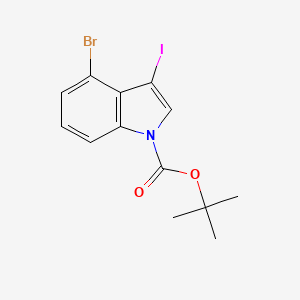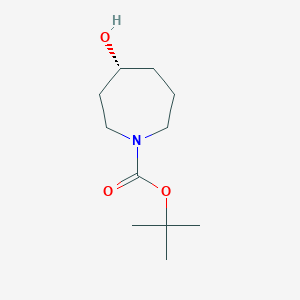
6β-ヒドロキシ-7α-チオメチルスピロラクトン
概要
説明
6beta-Hydroxy-7alpha-thiomethylspirolactone is a synthetic steroid with a complex molecular structure. It is known for its antimineralocorticoid properties, meaning it can inhibit the action of mineralocorticoids, which are hormones that regulate salt and water balance in the body. This compound is also referred to as 6beta-OH-7alpha-TMS.
科学的研究の応用
Chemistry: In chemistry, 6beta-Hydroxy-7alpha-thiomethylspirolactone is used as a building block for the synthesis of other steroid compounds. Its unique structure allows for the creation of novel molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is used to study the effects of mineralocorticoid inhibition on various physiological processes. It helps in understanding the role of mineralocorticoids in conditions such as hypertension and heart failure.
Medicine: Medically, 6beta-Hydroxy-7alpha-thiomethylspirolactone is investigated for its potential use in treating conditions related to fluid balance and electrolyte regulation. It may be used as a therapeutic agent in managing conditions like edema and hypertension.
Industry: In the industry, this compound is utilized in the development of new drugs and treatments. Its antimineralocorticoid properties make it a valuable candidate for pharmaceutical research and development.
作用機序
Target of Action
6beta-Hydroxy-7alpha-thiomethylspirolactone is a steroidal antimineralocorticoid . It is a major active metabolite of spironolactone . The primary target of this compound is the mineralocorticoid receptor .
Mode of Action
As an antimineralocorticoid, 6beta-Hydroxy-7alpha-thiomethylspirolactone binds to the mineralocorticoid receptor and blocks its activation . This prevents the receptor from exerting its effects, leading to a decrease in the actions of mineralocorticoids .
Biochemical Pathways
These may include the regulation of electrolyte balance and blood pressure .
Pharmacokinetics
Spironolactone, the parent drug of 6beta-Hydroxy-7alpha-thiomethylspirolactone, has a short terminal half-life of 1.4 hours . Its active metabolites, including 6beta-hydroxy-7alpha-thiomethylspirolactone, have extended terminal half-lives . For 6beta-Hydroxy-7alpha-thiomethylspirolactone, the terminal half-life is 15.0 hours . These metabolites are responsible for the therapeutic effects of the drug .
Result of Action
The action of 6beta-Hydroxy-7alpha-thiomethylspirolactone results in a decrease in the effects of mineralocorticoids . This can lead to changes in electrolyte balance and blood pressure .
生化学分析
Biochemical Properties
6beta-Hydroxy-7alpha-thiomethylspirolactone plays a crucial role in biochemical reactions by acting as an antagonist to the mineralocorticoid receptor. This receptor is involved in the regulation of electrolyte and water balance in the body. By inhibiting the mineralocorticoid receptor, 6beta-Hydroxy-7alpha-thiomethylspirolactone helps to reduce sodium reabsorption and increase potassium excretion, which can be beneficial in conditions like hypertension and heart failure .
The compound interacts with various enzymes and proteins, including the mineralocorticoid receptor itself. The nature of these interactions involves competitive inhibition, where 6beta-Hydroxy-7alpha-thiomethylspirolactone binds to the receptor, preventing the binding of aldosterone, a hormone that promotes sodium retention .
Cellular Effects
6beta-Hydroxy-7alpha-thiomethylspirolactone exerts several effects on different types of cells and cellular processes. In renal cells, it reduces sodium reabsorption and increases potassium excretion, thereby influencing electrolyte balance. This compound also affects cell signaling pathways by inhibiting the mineralocorticoid receptor, which can lead to changes in gene expression and cellular metabolism .
In cardiac cells, 6beta-Hydroxy-7alpha-thiomethylspirolactone has been shown to reduce fibrosis and improve cardiac function. This is achieved through its anti-inflammatory and antifibrotic effects, which are mediated by the inhibition of the mineralocorticoid receptor .
Molecular Mechanism
The molecular mechanism of action of 6beta-Hydroxy-7alpha-thiomethylspirolactone involves its binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone. This competitive inhibition leads to a decrease in the transcription of aldosterone-responsive genes, which are involved in sodium reabsorption and potassium excretion .
Additionally, 6beta-Hydroxy-7alpha-thiomethylspirolactone can inhibit the activity of certain enzymes involved in the synthesis of aldosterone, further reducing its levels and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6beta-Hydroxy-7alpha-thiomethylspirolactone have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to 6beta-Hydroxy-7alpha-thiomethylspirolactone can lead to sustained inhibition of the mineralocorticoid receptor and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 6beta-Hydroxy-7alpha-thiomethylspirolactone vary with different dosages in animal models. At low doses, the compound effectively inhibits the mineralocorticoid receptor without causing significant adverse effects. At higher doses, toxic effects such as hyperkalemia (elevated potassium levels) and renal dysfunction have been observed . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
6beta-Hydroxy-7alpha-thiomethylspirolactone is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The compound can also interact with cofactors like NADPH, which are involved in its reduction and oxidation reactions . These metabolic processes can influence the levels of 6beta-Hydroxy-7alpha-thiomethylspirolactone and its metabolites in the body.
Transport and Distribution
Within cells and tissues, 6beta-Hydroxy-7alpha-thiomethylspirolactone is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin, which facilitate its movement through the bloodstream. The compound can also interact with specific transporters on cell membranes, allowing it to enter and accumulate in target cells .
Subcellular Localization
The subcellular localization of 6beta-Hydroxy-7alpha-thiomethylspirolactone is primarily within the cytoplasm, where it interacts with the mineralocorticoid receptor. The compound can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of 6beta-Hydroxy-7alpha-thiomethylspirolactone, directing it to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-7alpha-thiomethylspirolactone typically involves multiple steps, starting with the modification of a steroid precursor. The process may include the introduction of hydroxyl and thiomethyl groups at specific positions on the steroid framework. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale chemical reactors. The process involves the use of advanced techniques to ensure the purity and yield of the final product. Quality control measures are implemented to maintain consistency and safety standards.
化学反応の分析
Types of Reactions: 6beta-Hydroxy-7alpha-thiomethylspirolactone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. These derivatives may have varying biological activities and properties.
類似化合物との比較
Spironolactone
Eplerenone
Canrenone
Uniqueness: 6beta-Hydroxy-7alpha-thiomethylspirolactone is unique in its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its antimineralocorticoid properties are particularly notable, making it a valuable compound in both research and potential therapeutic applications.
特性
IUPAC Name |
(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4S/c1-21-8-4-13(24)12-16(21)19(26)20(28-3)18-14(21)5-9-22(2)15(18)6-10-23(22)11-7-17(25)27-23/h12,14-15,18-20,26H,4-11H2,1-3H3/t14-,15-,18+,19-,20-,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLBSWATTSRBOV-DFSNYPBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42219-60-3 | |
| Record name | 6-Hydroxy-7-thiomethylspirolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042219603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-HYDROXY-7.ALPHA.-THIOMETHYLSPIROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A93WO4Z3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498745.png)

